5-Bromo-1,2-diethoxy-3-fluorobenzene
Overview
Description
5-Bromo-1,2-diethoxy-3-fluorobenzene is an organic compound with the molecular formula C₁₀H₁₂BrFO₂ and a molecular weight of 263.11 g/mol . It is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-diethoxy-3-fluorobenzene typically involves the bromination, fluorination, and ethoxylation of benzene derivatives. One common method involves the bromination of 1,2-diethoxybenzene followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of tubular reactors for diazotization reactions, followed by bromination and fluorination steps, is a common approach . This method minimizes side reactions and improves the overall yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-diethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
5-Bromo-1,2-diethoxy-3-fluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It can be used in the development of new drugs and active pharmaceutical ingredients.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-diethoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it highly reactive towards electrophiles, allowing it to participate in various chemical reactions . The ethoxy groups also influence its reactivity and solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2-dichloro-3-fluorobenzene: Similar in structure but with chlorine atoms instead of ethoxy groups.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a benzodioxole ring instead of ethoxy groups.
1,3-Dibromo-5-fluorobenzene: Lacks the ethoxy groups and has an additional bromine atom.
Uniqueness
5-Bromo-1,2-diethoxy-3-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
5-bromo-1,2-diethoxy-3-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIYYPJJHRNMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291817 | |
Record name | 5-Bromo-1,2-diethoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876861-32-4 | |
Record name | 5-Bromo-1,2-diethoxy-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876861-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-diethoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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